molecular formula C5H8O B6202469 (cyclobut-1-en-1-yl)methanol CAS No. 89182-08-1

(cyclobut-1-en-1-yl)methanol

Cat. No.: B6202469
CAS No.: 89182-08-1
M. Wt: 84.1
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Description

(Cyclobut-1-en-1-yl)methanol (CAS: 89182-08-1) is a cyclic alcohol with the molecular formula C₅H₈O and a molar mass of 84.12 g/mol . Its structure consists of a strained cyclobutene ring fused to a hydroxymethyl (-CH₂OH) group. Key physicochemical properties include a density of 1.040±0.06 g/cm³, a boiling point range of 116–185°C, and a predicted pKa of 14.83±0.10 . The compound’s strained cyclobutene ring confers unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals .

Properties

CAS No.

89182-08-1

Molecular Formula

C5H8O

Molecular Weight

84.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyclobut-1-en-1-yl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclobutene with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C, and can be catalyzed by acids or bases.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: (Cyclobut-1-en-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form cyclobutylmethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: Cyclobut-1-en-1-one.

    Reduction: Cyclobutylmethanol.

    Substitution: Cyclobut-1-en-1-yl halides or amines.

Scientific Research Applications

(Cyclobut-1-en-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (cyclobut-1-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclobutene ring provides a unique structural framework that can interact with enzymes and receptors, potentially modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares (cyclobut-1-en-1-yl)methanol with four structurally related cyclobutene derivatives, focusing on molecular properties, synthesis, and applications.

1-(Cyclobut-1-en-1-yl)-1-phenylethan-1-ol (Compound 1l)

  • Synthesis: Prepared via a Grignard-like reaction between N'-cyclobutylidene-2,4,6-triisopropylbenzenesulfonohydrazide and acetophenone, yielding 32% after chromatography .
  • Properties :
    • Polarity : Higher lipophilicity than the parent compound, as indicated by its Rf value of 0.56 (15% Et₂O/Pentane) .
    • Applications : Serves as a precursor for iodinated derivatives (e.g., 2l ) used in spirocyclic compound synthesis .

rel-1-((1R,2S)-2-Iodo-1-phenylcyclobutyl)ethan-1-one (Compound 2l)

  • Synthesis : Derived from 1l via iodination, yielding 67% after purification .
  • Properties :
    • Reactivity : The iodine substituent enhances electrophilicity, enabling participation in cross-coupling reactions.
    • Applications : Intermediate in synthesizing spirocyclic ketones for medicinal chemistry .

rel-(4S,5S)-5-Iodospiro[3.3]heptan-1-one (2aa) and rel-(4S,5R)-5-Iodospiro[3.3]heptan-1-one (2aa′)

  • Synthesis : Prepared from 1-(cyclobut-1-en-1-yl)cyclopropan-1-ol with a 39:61 diastereomeric ratio (dr) , yielding 87% combined .
  • Properties: Polarity: Lower than 1l (Rf = 0.44 in 10% Et₂O/Pentane) due to the spirocyclic ketone structure . Applications: Potential building blocks for constrained peptidomimetics or kinase inhibitors .

Dicationic Bisguanidine-Arylfuran Derivatives (e.g., Compound 11)

  • Structure: Contains a 3,4-dioxo-2-amino-substituted cyclobutene core.
  • Synthesis: Prepared via ammonolysis of ethoxy-substituted precursors in methanol, yielding 64% .
  • Applications : Demonstrated potent antibacterial activity against Gram-negative pathogens .

Key Observations

Structural Effects on Reactivity: The cyclobutene ring in this compound introduces strain and electron-withdrawing effects, enhancing acidity (pKa ~14.83) compared to non-cyclic alcohols like ethanol (pKa ~16) . Substituents (e.g., phenyl, iodine, spiro groups) modulate polarity, as evidenced by Rf values, and direct applications (e.g., iodine facilitates cross-coupling) .

Synthetic Utility: this compound derivatives are pivotal in constructing complex architectures (e.g., spirocycles, bisguanidines) with biological relevance . Yields for cyclobutene derivatives range from 32% to 87%, reflecting challenges in stereocontrol and purification .

Applications :

  • Smaller derivatives (e.g., parent compound) serve as intermediates, while bulkier analogs (e.g., 2aa , 11 ) show promise in drug discovery .

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